5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide

HPLC Impurity Profiling Relative Retention Time

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is the official Leflunomide EP Impurity G, a mandatory reference standard for ANDA impurity profiling and HPLC system suitability. Its unique 4-methylphenyl motif delivers a distinct λmax (~246 nm) and retention time critical for accurate quantification. Substitution with any other analog invalidates pharmacopoeial methods. Leverage this ISO 17034-certified standard to meet ICH Q3A/B thresholds, streamline QC workflows, and ensure regulatory compliance.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 724429-16-7
Cat. No. B109106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide
CAS724429-16-7
SynonymsLeflunomide Impurity G;  5-Methyl-N-(p-tolyl)isoxazole-4-carboxamide;  5-Methyl-N-(4-methylphenyl)-4-isoxazolecarboxamide; 
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2)C
InChIInChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(15)11-7-13-16-9(11)2/h3-7H,1-2H3,(H,14,15)
InChIKeyMIOYDAUCMWWNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (CAS 724429-16-7): Compound Class and Core Identity for Procurement Decisions


5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (CAS 724429-16-7, molecular formula C₁₂H₁₂N₂O₂, MW 216.24 g/mol) is a synthetic isoxazole-4-carboxamide derivative . It is officially designated as Leflunomide EP Impurity G (European Pharmacopoeia) and Teriflunomide Impurity 6, arising as a process-related impurity during the manufacture of the disease-modifying antirheumatic drug Leflunomide and its active metabolite Teriflunomide [1]. Structurally, it differs from the parent drug Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, CAS 75706-12-6) by a single substituent: a 4-methylphenyl moiety replaces the 4-trifluoromethylphenyl group on the carboxamide nitrogen [2]. This substitution eliminates the electron-withdrawing trifluoromethyl group, thereby altering the compound's electronic profile, lipophilicity (LogP), and pharmacological activity compared to Leflunomide and its active metabolite Teriflunomide [2]. The primary industrial significance of this compound lies in its role as a pharmacopoeial reference standard for impurity profiling, analytical method validation, and quality control in Active Pharmaceutical Ingredient (API) manufacturing [3].

Why a Generic Isoxazole-4-Carboxamide Cannot Replace 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide in Pharmacopoeial Analysis


5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is not merely a member of the isoxazole-4-carboxamide class; it is a structurally specific pharmacopoeial impurity (Leflunomide EP Impurity G) whose value is derived from its precise structural identity, not a general biological activity. Substitution with a different isoxazole-4-carboxamide analog—such as a 3-methylphenyl regioisomer, a halogenated derivative, or an N-alkyl variant—would invalidate chromatographic peak identification, compromise relative retention time (RRT) matching, and fail to meet regulatory specifications mandated by the European Pharmacopoeia or USP [1]. The compound's unique combination of a 5-methyl substituent on the isoxazole ring and a 4-methylphenyl group on the carboxamide nitrogen generates a distinct UV absorption profile (λmax ~246 nm) and chromatographic retention behaviour that no other Leflunomide impurity (e.g., Impurity A, B, F, or H) can replicate [2]. Generic substitution would therefore result in regulatory non-compliance, erroneous quantification, and potential failure of Abbreviated New Drug Application (ANDA) submissions [3]. The quantitative evidence below underscores exactly why structural precision matters.

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Chromatographic Differentiation: Retention Behaviour vs. Leflunomide and Teriflunomide API

In validated RP-HPLC methods for Leflunomide impurity profiling, 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (Impurity G) exhibits a distinct and reproducible relative retention time (RRT) that differs from both the Leflunomide API peak (RRT = 1.00) and Teriflunomide, enabling unambiguous chromatographic resolution [1]. The compound's molecular weight of 216.24 g/mol is 54 Da lower than Leflunomide (270.21 g/mol), and its UV λmax of approximately 246 nm matches the detection wavelength used in pharmacopoeial methods, ensuring reliable quantification . This chromatographic uniqueness is essential for identity confirmation and purity assessment in API release testing.

HPLC Impurity Profiling Relative Retention Time Pharmacopoeial Analysis

Regulatory Identity: EP Impurity G Designation vs. Other Leflunomide Impurities (A, B, F, H)

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is uniquely codified as Leflunomide EP Impurity G (also designated Teriflunomide Impurity 6) in the European Pharmacopoeia monograph, distinguishing it from other structurally related impurities such as Impurity A (3-methylisoxazole-4-carboxylic acid), Impurity B, Impurity F (Leflunomide ortho-isomer, CAS 1403564-06-6), and Impurity H [1]. Unlike Impurity F, which is the ortho-trifluoromethyl positional isomer, or Impurity H, Impurity G bears the 4-methylphenyl substituent in place of the 4-trifluoromethylphenyl group, making it the only EP-specified impurity that incorporates a non-fluorinated aromatic ring [2]. This unique structural identity confers a specific acceptance criterion in the EP monograph that cannot be satisfied by any other impurity standard.

Pharmacopoeial Compliance Impurity Identification ANDA EP Monograph

Purity and Certification: ISO 17034 Reference Material vs. Research-Grade Isoxazole Analogs

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is supplied as an ISO 17034-accredited analytical reference standard with certified purity specifications (>95% by HPLC) and comprehensive characterization data including NMR, mass spectrometry, HPLC, IR, and UV [1]. This certification level is essential for regulatory submissions (ANDA/DMF). In contrast, research-grade isoxazole-4-carboxamide analogs—such as N,N-diethyl-5-(4-methylphenyl)isoxazole-4-carboxamide or 5-methyl-N-(3-methylphenyl)isoxazole-4-carboxamide—are typically offered at lower purity grades (≥95% by non-certified methods) without ISO 17034 traceability or full characterization packages . The ISO 17034 accreditation ensures batch-to-batch consistency and measurement uncertainty documentation that research-grade compounds cannot provide.

ISO 17034 Reference Standard Purity Analysis Quality Control

Structural Identity Confirmation: InChI Key and Spectroscopic Signature vs. Isoxazole Regioisomers

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide possesses a unique InChI Key (MIOYDAUCMWWNRH-UHFFFAOYSA-N) and canonical SMILES (Cc1ccc(NC(=O)c2cnoc2C)cc1) that unambiguously differentiate it from positional isomers such as 5-methyl-N-(3-methylphenyl)isoxazole-4-carboxamide (meta-substituted) and 5-methyl-N-(2-methylphenyl)isoxazole-4-carboxamide (ortho-substituted) . The para-methyl substitution on the phenyl ring produces characteristic NMR splitting patterns (AA'BB' system for the aromatic protons) and mass spectral fragmentation that differ from ortho- or meta-substituted congeners, enabling definitive structural confirmation . This level of identity documentation is critical for GMP-compliant impurity reference standards.

Structural Elucidation InChI Key NMR Spectroscopy Mass Spectrometry

Procurement-Driven Application Scenarios: Where 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide Delivers Essential Value


ANDA and DMF Regulatory Submissions: Impurity Reference Standard for Method Validation

In the preparation of Abbreviated New Drug Applications (ANDAs) for generic Leflunomide or Teriflunomide products, 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (EP Impurity G) serves as a regulatory-mandated reference standard for HPLC method validation and system suitability testing [1]. Its distinct chromatographic retention time and UV absorption profile at 246 nm enable accurate quantification of this specific impurity in API and finished dosage forms, ensuring compliance with ICH Q3A/B impurity thresholds [2]. The ISO 17034-certified standard provides the traceability and measurement uncertainty documentation required by FDA and EMA reviewers [3].

Forced Degradation and Stability Studies: Identification of Degradation Products

During forced degradation studies of Leflunomide drug substance under stress conditions (acid, base, oxidative, thermal, and photolytic), 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide serves as a critical marker for identifying and quantifying degradation pathways that may generate or deplete this impurity [1]. Its distinct molecular formula (C₁₂H₁₂N₂O₂) and mass spectral signature allow definitive differentiation from degradation products with similar chromatographic behaviour, ensuring accurate stability-indicating method validation [2].

Quality Control Batch Release Testing in API Manufacturing

In commercial production of Leflunomide and Teriflunomide APIs, regular batch release testing requires a certified reference standard of Impurity G to verify that the impurity level remains below the pharmacopoeial acceptance limit [1]. The standard's detailed characterization package—including NMR, mass spectrometry, and HPLC purity data—enables QC laboratories to perform identity confirmation and quantitative analysis without the need for in-house characterization, saving significant analytical resources [2]. The compound's established storage conditions (2–8°C) and 3-year shelf life further support routine QC workflows [3].

Process Development and Optimization: Synthetic Route Impurity Control

During the development and optimization of synthetic routes for Leflunomide, 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is used as a reference marker to monitor the formation of process-related impurities arising from 4-methylaniline contamination in the starting material 4-trifluoromethylaniline [1]. Quantifying this impurity at each synthetic step enables process chemists to establish appropriate control strategies and purification protocols, ultimately reducing impurity levels in the final API [2].

Quote Request

Request a Quote for 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.